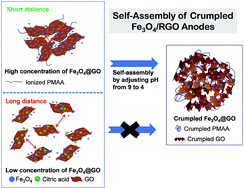Design of highly porous Fe3O4@reduced graphene oxide via a facile PMAA-induced assembly†
RSC Advances Pub Date: 2019-09-04 DOI: 10.1039/C9RA04980K
Abstract
Advances in the synthesis and processing of graphene-based materials have presented the opportunity to design novel lithium-ion battery (LIB) anode materials that can meet the power requirements of next-generation power devices. In this work, a poly(methacrylic acid) (PMAA)-induced self-assembly process was used to design super-mesoporous Fe3O4 and reduced-graphene-oxide (Fe3O4@RGO) anode materials. We demonstrate the relationship between the media pH and Fe3O4@RGO nanostructure, in terms of dispersion state of PMAA-stabilized Fe3O4@GO sheets at different surrounding pH values, and porosity of the resulted Fe3O4@RGO anode. The anode shows a high surface area of 338.8 m2 g−1 with a large amount of 10–40 nm mesopores, which facilitates the kinetics of Li-ions and electrons, and improves electrode durability. As a result, Fe3O4@RGO delivers high specific-charge capacities of 740 mA h g−1 to 200 mA h g−1 at various current densities of 0.5 A g−1 to 10 A g−1, and an excellent capacity-retention capability even after long-term charge–discharge cycles. The PMAA-induced assembly method addresses the issue of poor dispersion of Fe3O4-coated graphene materials—which is a major impediment in the synthesis process—and provides a facile synthetic pathway for depositing Fe3O4 and other metal oxide nanoparticles on highly porous RGO.


Recommended Literature
- [1] An exploratory study of teaching assistants’ motivation for inquiry-based teaching in an undergraduate laboratory context†
- [2] Superior power density solid oxidefuel cells by enlarging the three-phase boundary region of a NiO–Ce0.8Gd0.2O1.9 composite anode through optimized surface structure
- [3] Microscale pH inhomogeneity in frozen NaCl solutions†
- [4] Proceedings of the Society of Public Analysts and other Analytical Chemists
- [5] 2D g-C3N4 as a bifunctional photocatalyst for co-catalyst and sacrificial agent-free photocatalytic N2 fixation and dye photodegradation†
- [6] Secondary nucleation-mediated effects of stirrer speed and growth rate on induction time for unseeded solution
- [7] Inside front cover
- [8] Untargeted metabolic profiling reveals potential biomarkers in myocardial infarction and its application†
- [9] In situ grown cobalt phosphide (CoP) on perovskite nanofibers as an optimized trifunctional electrocatalyst for Zn–air batteries and overall water splitting†
- [10] Novel quercetin and apigenin-acetamide derivatives: design, synthesis, characterization, biological evaluation and molecular docking studies†










